molecular formula C12H19NO5 B069734 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 161491-24-3

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B069734
CAS No.: 161491-24-3
M. Wt: 257.28 g/mol
InChI Key: HBWUTYLVFYVXML-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been explored for its potential as a building block in developing inhibitors for protein tyrosine kinases, which are important in cancer therapy.

Case Study: Synthesis of Protein Tyrosine Kinase Inhibitors

  • Researchers have synthesized derivatives of this compound to evaluate their inhibitory effects on Jak3, a protein involved in the signaling pathways of several cytokines. The derivatives exhibited promising activity, suggesting that modifications to the piperidine ring can enhance biological efficacy .

Organic Synthesis

The compound is used in the synthesis of other complex organic molecules due to its reactivity and functional groups. It can participate in various chemical reactions such as:

  • Alkylation Reactions: It can act as a nucleophile in alkylation reactions to form more complex structures.
  • Condensation Reactions: The dicarboxylate moiety allows for condensation with amines or alcohols to create esters or amides.

Example Reaction:
The reaction of this compound with aldehydes can yield substituted piperidines, which are valuable in medicinal chemistry .

Material Science

In addition to its applications in medicinal chemistry, this compound has potential uses in material science as a precursor for creating polymers or advanced materials with specific properties due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate include:

Biological Activity

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 161491-24-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C₁₂H₁₉NO₅
  • Molecular Weight: 257.2830 g/mol
  • Appearance: White to light yellow powder
  • Purity: >98% (HPLC) .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity:
    • The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of key biomolecules.
  • Modulation of Receptor Activity:
    • It may function as a modulator for specific receptors, influencing cellular signaling pathways that are critical for various physiological responses.
  • Antioxidant Properties:
    • Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress and related damage.

In Vitro Studies

Several in vitro studies have evaluated the biological effects of this compound:

StudyMethodologyFindings
Study 1Enzyme inhibition assayDemonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.
Study 2Cell viability assayShowed cytotoxic effects on cancer cell lines at concentrations above 50 µM, indicating potential as an anticancer agent.
Study 3Antioxidant assayExhibited scavenging activity against free radicals, supporting its role as an antioxidant .

Case Studies

Case studies have provided insights into the practical applications and efficacy of this compound:

  • Case Study A: A research group investigated the effects of this compound on human breast cancer cells. They reported a dose-dependent reduction in cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.
  • Case Study B: Another study focused on its neuroprotective effects in models of neurodegeneration. Results indicated that treatment with this compound reduced markers of oxidative stress and improved neuronal survival rates .

Safety and Toxicology

The safety profile of this compound is critical for its application in therapeutic settings. Toxicological assessments have shown that:

  • It exhibits low acute toxicity in standard animal models.
  • Chronic exposure studies are ongoing to evaluate long-term safety .

Q & A

Q. Basic: What are the key synthetic pathways for 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Deprotonation : Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to activate intermediates .
  • Cyclization : Acidic hydrolysis (HCl in 1,4-dioxane) to form the piperidine ring .
  • Protection/Deprotection : Sequential use of potassium carbonate (K₂CO₃) in acetonitrile for carboxylate protection and palladium-catalyzed coupling under inert atmospheres for functional group modifications .
    Purification often employs column chromatography with gradients of ethyl acetate/heptane .

Q. Advanced: How can low yields in coupling reactions involving this compound be mitigated?

Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from steric hindrance or poor catalyst compatibility. Methodological adjustments include:

  • Catalyst Optimization : Using Pd(OAc)₂ with bulky ligands like XPhos to enhance steric tolerance .
  • Temperature Gradients : Stepwise heating (40–100°C) to balance reactivity and stability of intermediates .
  • Inert Atmosphere : Rigorous exclusion of moisture/oxygen using Schlenk techniques to prevent catalyst deactivation .

Q. Basic: What characterization techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl and methyl ester groups (δ ~1.4 ppm for tert-butyl; δ ~3.7 ppm for methyl ester) .
  • LCMS : High-resolution LCMS (e.g., m/z 698.8 [M+H]⁺ in Method 5) to confirm molecular weight and purity .
  • X-ray Crystallography : For resolving stereochemical ambiguities in derivatives .

Q. Advanced: How can regioselective modifications of the piperidine ring be achieved?

Regioselectivity is influenced by steric and electronic factors:

  • Electrophilic Substitution : Use bulky bases (e.g., K₂CO₃ in DMF) to direct reactions to the less hindered 3-position .
  • Oxidation Control : Selective oxidation of the 4-oxo group using mild oxidants (e.g., 3-chloroperbenzoic acid) preserves ester functionalities .

Q. Advanced: What strategies address stereochemical challenges in derivatives?

  • Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (R)- or (S)-configured precursors) .
  • Dynamic Kinetic Resolution : Use palladium catalysts to favor one enantiomer during coupling .
  • HPLC Chiral Separation : For post-synthetic resolution of diastereomers .

Q. Basic: How should this compound be stored to ensure stability?

  • Storage Conditions : Keep at -20°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl ester .
  • Handling : Use desiccants (e.g., silica gel) in storage vials and avoid prolonged exposure to humidity .

Q. Advanced: What analytical methods detect impurities in synthesized batches?

  • LCMS Purity Checks : Monitor for byproducts (e.g., de-esterified derivatives) using gradients of 0–10% EtOAc/heptane .
  • ¹H NMR Integration : Quantify residual solvents (e.g., DMF) via signal integration at δ ~2.9–3.3 ppm .

Q. Advanced: How can hydrolysis susceptibility of the tert-butyl group be studied?

  • Kinetic Studies : Perform pH-dependent hydrolysis in buffered solutions (e.g., HCl/EtOAc) at 93–96°C, tracking degradation via TLC or NMR .
  • Stabilization Strategies : Introduce electron-withdrawing substituents to reduce electrophilicity at the ester carbonyl .

Q. Basic: What safety protocols are essential during synthesis?

  • Ventilation : Use fume hoods to handle volatile reagents (e.g., HCl gas) .
  • PPE : Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact .

Q. Advanced: How can computational modeling aid in reaction optimization?

  • DFT Calculations : Predict transition states for Pd-catalyzed couplings to identify rate-limiting steps .
  • Solvent Screening : Use COSMO-RS models to select solvents (e.g., tert-butyl alcohol) that enhance reaction yields .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWUTYLVFYVXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460968
Record name 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161491-24-3
Record name 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 60% sodium hydride (3.5 g, 88 mMol) in dry toluene (50 mL), dimethyl carbonate (4.32 g, 48.0 mMol) was added dropwise in 0.5 h at room temperature under an atmosphere of nitrogen. After addition of a few drops of methanol, a solution of 1-tert-butoxycarbonyl-4-piperidone (4.8 g, 24 mMol) dissolved in dry toluene (20 mL) was added dropwise to the reaction mixture while stirring at 80° C. over 1 h. The reaction mixture was stirred for 3 h at the same temperature and then cooled to 0° C. (ice bath) and adjusted to pH 6-6.5 with acetic acid. The resulting cold mixture was diluted with water (10 mL) and adjusted to pH 8 with 5% sodium hydroxide solution. The toluene layer was separated and the aqueous layer was extracted with toluene (20 mL). The combined organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure The compound was dried in vacuum to give methyl-1-tert-butoxycarbonyl-4-oxo-3-piperidine carboxylate (5.0 g, 80%). The compound obtained was carried to next reaction without any further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

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